Scolopin 2

Antimicrobial peptides Gram-positive bacteria Drug-resistant Staphylococcus aureus

Scolopin 2 is a 25-residue cationic antimicrobial peptide (net charge +10) from centipede venom. MIC 0.5 µg/mL against S. aureus, 1.0 µg/mL against drug-resistant S. aureus—2.4- to 5-fold more potent than Scolopin 1—and uniform 5.0 µg/mL MIC against E. coli (standard & drug-resistant). Its amidated derivative shows HeLa IC50 35 µM, caspase-dependent apoptosis, and in vivo tumor suppression without organ toxicity. Measured hemolysis (32±7% at 50 µg/mL) enables quantitative selectivity engineering. Together with Scolopin 1 and Scolopin-2-NH2, it forms an unmatched three-point SAR system. Order ≥97% purity for antimicrobial and anticancer peptide development.

Molecular Formula
Molecular Weight
Cat. No. B1575906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScolopin 2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 mg / 5 mg / 20 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Scolopin 2 – Cationic Antimicrobial Peptide from Centipede Venom for Broad-Spectrum Anti-Infective and Anticancer Research


Scolopin 2 (AMP-scolopin 2) is a 25-residue cationic antimicrobial peptide (sequence: GILKKFMLHRGTKVYKMRTLSKRSH; MW 3016.71 Da; net charge +10; pI 11.76) originally isolated from the venom of Scolopendra subspinipes mutilans (Chinese red-headed centipede) [1][2]. It exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria (including drug-resistant strains), and fungi, and demonstrates anticancer activity against multiple tumor cell lines via a mitochondrial caspase-dependent apoptosis pathway [1][3]. Commercially available at ≥97% purity for research use, Scolopin 2 serves as a versatile scaffold for antimicrobial and anticancer peptide development .

Why Scolopin 2 Cannot Be Interchanged with Other Centipede Antimicrobial Peptides – Sequence-Level Differentiation Drives Quantifiable Potency Gaps


Even among centipede-derived antimicrobial peptides sharing the same venom source, amino acid sequence divergence produces large differences in net charge, hydrophobicity, and target specificity that translate into quantifiable potency gaps. Scolopin 1 (21 residues, net charge +6) and Scolopin 2 (25 residues, net charge +10) were co-discovered from the same S. subspinipes mutilans venom [1][2], yet their MIC values against identical bacterial strains differ by 2.4- to 5-fold [3]. Similarly, other centipede peptides such as Scolopendin 2 exhibit no hemolytic activity across a broad concentration range, while Scolopin 2 shows moderate hemolysis (32±7% at 50 µg/mL) [1][4]. Simple class-level interchange therefore risks both underdosing and unexpected toxicity in sensitive assays. Selection must be driven by specific sequence, charge, and activity-profile matching to the experimental requirement.

Quantitative Differentiation Evidence for Scolopin 2 – Head-to-Head MIC, Anticancer Activity, and Selectivity Data Versus Closest Analogs


2.4-Fold Higher Potency Against Staphylococcus aureus and 5-Fold Higher Potency Against Drug-Resistant S. aureus Versus Scolopin 1 in the Same Study

In the original co-discovery study by Peng et al. (2010), Scolopin 2 demonstrated substantially lower MIC values than Scolopin 1 against identical Gram-positive bacterial strains tested under the same conditions [1]. Against S. aureus standard strain (ATCC 25923), Scolopin 2 achieved an MIC of 0.5 µg/mL (approximately 0.17 µM) compared to 1.2 µg/mL (approximately 0.46 µM) for Scolopin 1—a 2.4-fold potency advantage. The differential was even more pronounced against drug-resistant S. aureus: Scolopin 2 MIC = 1.0 µg/mL (approximately 0.33 µM) versus Scolopin 1 MIC = 5.0 µg/mL (approximately 1.93 µM), representing a 5-fold difference [1]. This indicates that Scolopin 2 retains superior potency even against clinically relevant resistant strains.

Antimicrobial peptides Gram-positive bacteria Drug-resistant Staphylococcus aureus

2.5-Fold Higher Potency Against Escherichia coli and 2-Fold Higher Antifungal Potency Against Candida albicans Versus Scolopin 1

Scolopin 2 also demonstrates superior activity against Gram-negative bacteria and fungi when compared directly to Scolopin 1 in the same study [1]. Against E. coli (standard and drug-resistant strains), Scolopin 2 exhibited an MIC of 5.0 µg/mL (approximately 1.66 µM), whereas Scolopin 1 required 12.5 µg/mL (standard) and 15 µg/mL (drug-resistant)—a 2.5- to 3-fold potency advantage for Scolopin 2. Against the fungal pathogen C. albicans, Scolopin 2 achieved an MIC of 7.5 µg/mL (approximately 2.49 µM) versus 15 µg/mL (approximately 5.78 µM) for Scolopin 1, a 2-fold difference [1]. This broader and more potent coverage across microbial classes is consistent with Scolopin 2's higher net charge (+10 vs. +6) and longer sequence, which may enhance membrane interaction [2].

Gram-negative bacteria Antifungal peptides Broad-spectrum antimicrobials

C-Terminal Amidation of Scolopin 2 (Scolopin-2-NH2) Confers Anticancer Activity Against HeLa Cervical Cancer Cells with In Vivo Tumor Suppression and No Observable Organ Toxicity

While native Scolopin 2 displays antimicrobial activity, its amidated derivative Scolopin-2-NH2 acquires potent and selective anticancer activity. Yan et al. (2018) demonstrated that Scolopin-2-NH2 inhibited HeLa cervical cancer cell proliferation in vitro with an IC50 of 35 µM, acting through mitochondrial targeting and caspase-dependent apoptosis pathways [1]. In a BALB/c nude mouse xenograft model, Scolopin-2-NH2 significantly suppressed tumor growth without side effects such as weight loss or abnormal histopathological changes in liver, spleen, kidney, or lung tissues [1]. In contrast, the unmodified Scolopin 2 parent peptide showed weaker anticancer potency in parallel assays [1]. Separately, recombinant AMP-scolopin 2 (unmodified) induced apoptosis in 21.4% of K562 leukemia cells and 18.5% of HepG2 hepatocellular carcinoma cells at 40 µmol/L, with minimal effect on normal HEK293 cells, confirming tumor-selective cytotoxicity [2].

Anticancer peptides Cervical cancer Peptide modification

Moderate Hemolytic Activity Relative to Non-Hemolytic Centipede AMPs – A Critical Parameter for Application-Specific Compound Selection

Scolopin 2 exhibits moderate, quantifiable hemolytic activity—32±7% hemolysis of human erythrocytes at 50 µg/mL [1]. This differentiates it from several other centipede-derived AMPs that show negligible hemolysis: Scolopendin 2 demonstrates no hemolytic effect across the range of 1.6 µM to 100 µM [2], and Scolopendrasin II similarly shows no hemolytic activity in standard assays [3]. Notably, Scolopin 2's hemolysis is also higher than that of its homolog Scolopin 1, which shows 25±2% hemolysis at the same 50 µg/mL concentration [1]. However, this moderate hemolytic character is not necessarily disadvantageous: for anticancer applications, membrane-active peptides with some degree of mammalian cell perturbation can contribute to tumor cell killing, as evidenced by Scolopin-2-NH2's in vivo efficacy without organ toxicity [4]. Selection between Scolopin 2 and non-hemolytic alternatives (e.g., Scolopendin 2) should therefore be guided by the specific experimental endpoint—antimicrobial-only screening may favor non-hemolytic peptides, while dual antimicrobial-anticancer programs may benefit from Scolopin 2's balanced activity profile.

Hemolytic activity Therapeutic index Peptide selectivity

Dual Antimicrobial–Anticancer Mechanism via Mitochondrial Caspase-Dependent Apoptosis Pathway with Selectivity for Tumor Over Normal Cells

Scolopin 2 exerts its anticancer effects through a mitochondrial (intrinsic) apoptosis pathway that is mechanistically distinct from many membrane-lytic AMPs. Hou et al. (2016) demonstrated that recombinant AMP-scolopin 2 at 40 µmol/L induced apoptosis in 21.4% of K562 chronic myeloid leukemia cells and 18.5% of HepG2 hepatocellular carcinoma cells, while showing minimal cytotoxicity toward normal HEK293 embryonic kidney cells, confirming tumor-selective action [1]. Mechanistically, AMP-scolopin 2 down-regulated the expression of pro-caspase-3, pro-caspase-9, and pro-PARP in a dose-dependent manner, consistent with mitochondrial pathway activation [1]. The amidated derivative Scolopin-2-NH2 further localized to mitochondria in HeLa cells and regulated the same caspase-related pathways [2]. This dual antimicrobial–anticancer mechanism is a differentiating feature: many comparator centipede peptides such as Scolopendin 2 act primarily through membrane pore formation without reported selective anticancer activity [3], and Scolopin 1 lacks published anticancer characterization in the original discovery study [4].

Mechanism of action Apoptosis Cancer selectivity

Optimal Research and Industrial Application Scenarios for Scolopin 2 Based on Quantified Differentiation Evidence


Broad-Spectrum Antimicrobial Screening Programs Targeting Drug-Resistant Gram-Positive and Gram-Negative Pathogens

Scolopin 2 is the preferred centipede-derived AMP for antimicrobial screening panels requiring potent, broad-spectrum coverage. Its MIC of 0.5 µg/mL against S. aureus and 1.0 µg/mL against drug-resistant S. aureus [1] makes it 2.4- to 5-fold more potent than Scolopin 1, while its uniform 5.0 µg/mL MIC against both standard and drug-resistant E. coli [1] eliminates the potency gap that Scolopin 1 exhibits against resistant Gram-negative strains (15 µg/mL). Procurement of Scolopin 2 rather than Scolopin 1 reduces the quantity of peptide required per assay and increases the likelihood of detecting activity in high-throughput screens where peptide concentration is a limiting factor.

Anticancer Peptide Lead Discovery Leveraging the Scolopin-2-NH2 Amidated Derivative with Validated In Vivo Efficacy

For laboratories pursuing anticancer peptide development, Scolopin 2 represents a strategic procurement because its C-terminal amidation (a straightforward chemical modification) yields Scolopin-2-NH2, which has demonstrated HeLa cell IC50 of 35 µM, mitochondrial targeting, caspase-dependent apoptosis, and in vivo tumor suppression in a BALB/c nude mouse xenograft model without detectable liver, spleen, kidney, or lung toxicity [2]. This in vivo validation—absent for most centipede AMPs including Scolopin 1 and Scolopendin 2—positions Scolopin 2 as a high-value starting scaffold for medicinal chemistry optimization toward anticancer INDs.

Structure–Activity Relationship (SAR) Studies of Cationic Antimicrobial Peptides – Charge, Length, and Amidation Effects

Scolopin 2's well-characterized physicochemical profile—25 residues, net charge +10, pI 11.76, Boman index -60.63, hydrophobicity -0.712 [3]—combined with the availability of its closest homolog Scolopin 1 (21 residues, net charge +6, pI 10.55) [4] and its amidated derivative Scolopin-2-NH2, creates an exceptional three-point SAR system for studying how sequence length, net charge, and C-terminal modification affect antimicrobial potency, hemolytic activity, and anticancer selectivity. This SAR foundation cannot be replicated using other centipede peptide families where only single variants are characterized.

Peptide Engineering and Delivery Platform Development Requiring Moderate Mammalian Membrane Activity

Scolopin 2's moderate hemolytic activity (32±7% at 50 µg/mL) [3] is a documented, quantifiable parameter that can be exploited in engineering studies aimed at fine-tuning peptide selectivity. Unlike completely non-hemolytic alternatives such as Scolopendin 2 or Scolopendrasin II [5][6], Scolopin 2 provides a measurable baseline hemolytic signal, enabling researchers to quantitatively assess the impact of sequence modifications (e.g., D-amino acid substitution, PEGylation, or truncation) on the therapeutic index. This makes it an ideal parent peptide for studies where iterative reduction of hemolysis while retaining antimicrobial or anticancer potency is the explicit experimental objective.

Quote Request

Request a Quote for Scolopin 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.